molecular formula C12H16O4 B8325644 2-Hydroxy-4-(1-hydroxy-butyl)-benzoic acid methyl ester

2-Hydroxy-4-(1-hydroxy-butyl)-benzoic acid methyl ester

Cat. No. B8325644
M. Wt: 224.25 g/mol
InChI Key: ZIJGKSPDRHXQDI-UHFFFAOYSA-N
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Patent
US07816542B2

Procedure details

4-Formyl-2-hydroxy-benzoic acid methyl ester (360 mg, 2 mmol) is dissolved in THF (anhydrous, 10 mL). The solution is cooled to −78° C. and stirred under nitrogen. To this solution is added n-propyl-magnesium chloride (2M in THF, 2 mL, 2 mmol) dropwise via syringe. The reaction mixture is stirred at −78° C. for 1 hour, then gradually warmed to room temperature over 1 hour after which point, the reaction is quenched by adding saturated aqueous ammonium chloride. The resulting mixture is extracted with EtOAc (3×15 mL). The combined organic phase is washed with saturated aqueous NaCl and dried over Na2SO4. After concentration, the crude product is purified with silica gel flash column chromatography (10-20% ethyl acetate in hexanes gradient) to afford 2-hydroxy-4-(1-hydroxy-butyl)-benzoic acid methyl ester as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 10.74 (s, 1H), 7.79 (d, 1H, J=8.4 Hz), 6.95 (d, 1H, J=1.2 Hz), 6.86 (dd, 1H, J=1.6, 8 Hz), 4.67 (t, 1H, J=6.8 Hz), 3.94 (s, 3H), 1.82 (br, 1H), 1.80-1.62 (m, 1H), 1.46-1.28 (m, 2H), 0.93 (t, 3H, J=7.2 Hz).
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][C:5]=1[OH:12].[CH2:14]([Mg]Cl)[CH2:15][CH3:16]>C1COCC1>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:11])[CH2:14][CH2:15][CH3:16])=[CH:6][C:5]=1[OH:12]

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C=O)O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(CC)[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
gradually warmed to room temperature over 1 hour after which point
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction is quenched
ADDITION
Type
ADDITION
Details
by adding saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic phase is washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product is purified with silica gel flash column chromatography (10-20% ethyl acetate in hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C(CCC)O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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